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Cat. No.: B1682747 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Terbutryn is a selective, pre- and post-emergence herbicide belonging to the s-triazine class of

chemical compounds. First introduced in 1966 by J.R. Geigy S.A., it has been utilized for the

control of a wide range of annual broadleaf weeds and some grasses in various crops.[1] Its

mode of action involves the inhibition of photosynthesis at the photosystem II (PSII) complex, a

mechanism shared by other triazine herbicides. This technical guide provides an in-depth

overview of the history, original synthesis, and the molecular mechanism of action of terbutryn,

tailored for a scientific audience.

Physicochemical Properties of Terbutryn
A summary of the key physicochemical properties of terbutryn is presented in Table 1. This

data is essential for understanding its environmental fate and behavior, as well as for the

development of analytical methods and formulations.
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Property Value Reference

IUPAC Name

N2-tert-butyl-N4-ethyl-6-

(methylthio)-1,3,5-triazine-2,4-

diamine

[2]

CAS Number 886-50-0 [2]

Molecular Formula C10H19N5S [2]

Molecular Weight 241.36 g/mol [2]

Melting Point 104 °C [3]

Water Solubility 25 mg/L at 20 °C [4]

logP (Octanol/Water Partition

Coefficient)
3.74 [3]

Vapor Pressure 1.69 x 10-6 mm Hg at 25 °C [3]

Henry's Law Constant 2.1 x 10-8 atm-cu m/mole [3]

Historical Development
The discovery of triazine herbicides dates back to 1952 by J.R. Geigy, Ltd. in Switzerland.[1]

This class of compounds emerged from a systematic investigation into the herbicidal activity of

s-triazine derivatives. Terbutryn, chemically known as 2-(tert-butylamino)-4-(ethylamino)-6-

(methylthio)-s-triazine, was first reported to have herbicidal activity in 1965 and was

commercially introduced in 1966.[5] Its development provided farmers with a valuable tool for

weed management in a variety of agricultural settings.

Original Synthesis of Terbutryn
The original and most common industrial synthesis of terbutryn is based on the stepwise

nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-

triazine). The reactivity of the chlorine atoms on the triazine ring is temperature-dependent,

allowing for a controlled, sequential introduction of different substituents.
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The synthesis can be conceptually broken down into three main steps, starting from cyanuric

chloride:

First Substitution: Reaction of cyanuric chloride with one equivalent of tert-butylamine at a

low temperature (typically 0-5 °C) to replace the first chlorine atom.

Second Substitution: The resulting 2-chloro-4-(tert-butylamino)-6-chloro-s-triazine is then

reacted with one equivalent of ethylamine at a slightly elevated temperature (around room

temperature to 40 °C) to replace the second chlorine.

Third Substitution: Finally, the third chlorine atom is substituted by a methylthio group

through a reaction with methyl mercaptan or its sodium salt at a higher temperature.

A logical workflow for the traditional synthesis of terbutryn is depicted below:

Traditional Synthesis of Terbutryn

Cyanuric Chloride
Step 1:

Reaction with
tert-butylamine

0-5 °C 2,4-dichloro-6-(tert-butylamino)
-s-triazine

Step 2:
Reaction with

ethylamine

~25-40 °C 2-chloro-4-(tert-butylamino)-6-
(ethylamino)-s-triazine

Step 3:
Reaction with

methyl mercaptan

Elevated Temp.
Terbutryn

Click to download full resolution via product page

Caption: A diagram illustrating the stepwise traditional synthesis of terbutryn.

Experimental Protocols
While the precise, proprietary details of the original industrial synthesis by J.R. Geigy are not

publicly available, the following protocols represent established laboratory-scale syntheses of

s-triazine herbicides and a patented alternative method.

Protocol 1: Representative Stepwise Synthesis from Cyanuric Chloride

This protocol is a representative method based on the principles of sequential nucleophilic

substitution on cyanuric chloride.
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Step 1: Synthesis of 2,4-dichloro-6-(tert-butylamino)-s-triazine

Dissolve cyanuric chloride (1 mole) in a suitable inert solvent such as acetone or

tetrahydrofuran in a reaction vessel equipped with a stirrer and a thermometer.

Cool the solution to 0-5 °C using an ice bath.

Slowly add a solution of tert-butylamine (1 mole) to the cooled cyanuric chloride solution

while maintaining the temperature below 5 °C.

Simultaneously, add an aqueous solution of a base, such as sodium hydroxide or sodium

carbonate (1 mole), to neutralize the liberated hydrochloric acid.

Stir the reaction mixture at 0-5 °C for several hours until the reaction is complete, as

monitored by thin-layer chromatography (TLC).

The product can be isolated by filtration and washing with water.

Step 2: Synthesis of 2-chloro-4-(tert-butylamino)-6-(ethylamino)-s-triazine

Suspend the 2,4-dichloro-6-(tert-butylamino)-s-triazine (1 mole) from Step 1 in a suitable

solvent.

Add an aqueous solution of ethylamine (1 mole) to the suspension.

Add an aqueous solution of a base (1 mole) to neutralize the HCl produced.

Allow the reaction mixture to warm to room temperature or slightly heat to approximately

40 °C and stir for several hours until completion.

Isolate the product by filtration, followed by washing with water and drying.

Step 3: Synthesis of Terbutryn

Suspend the 2-chloro-4-(tert-butylamino)-6-(ethylamino)-s-triazine (1 mole) from Step 2 in

a suitable solvent.
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Add sodium methyl mercaptide (NaSCH3) (1 mole) or a mixture of methyl mercaptan and

a base.

Heat the reaction mixture to reflux for several hours until the starting material is

consumed.

Cool the reaction mixture and isolate the crude terbutryn by filtration.

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Thiocarbamide Method for Terbutryn Synthesis (Based on CN101157659A)

This patented method provides a two-step synthesis starting from 2-chloro-4-ethylamino-6-tert-

butylamino-s-triazine (terbutylazine).

Step 1: Formation of the Thiol Intermediate

In a reaction vessel, dissolve thiourea in dilute hydrochloric acid.

Add terbutylazine to the solution and stir the reaction mixture.

After the reaction is complete, the intermediate product containing a sulfhydryl group is

obtained by pump filtration.

Step 2: Methylation to Yield Terbutryn

Dissolve the intermediate wet material from Step 1 in a sodium hydroxide solution.

Add dimethyl sulfate dropwise to the solution while maintaining the temperature between

10-30 °C.

After the addition is complete, continue stirring and maintain the temperature between 20-

40 °C for approximately 2.5 hours to carry out the methylation reaction.

The final product, solid terbutryn, is obtained by pump filtration or centrifugation, followed

by washing and drying.

Quantitative Data from Patent CN101157659A (Thiocarbamide Method)
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The following table summarizes the yields reported in different embodiments of the patent.

Embodim
ent

Terbutyla
zine (kg)

Thiourea
(kg)

Dimethyl
Sulfate
(kg)

Final
Product
(kg)

Purity (%) Yield (%)

1 360 93 158 331.7 75.29 67.19

2 360 93 198 347.9 97.58 91.43

3 20 5.2 13 22.67 97.36 90.68

Mechanism of Action: Inhibition of Photosystem II
Terbutryn exerts its herbicidal activity by inhibiting photosynthesis in susceptible plants.

Specifically, it targets Photosystem II (PSII), a key protein complex in the thylakoid membranes

of chloroplasts responsible for the light-dependent reactions of photosynthesis.

The mechanism of inhibition involves the following key steps:

Uptake and Translocation: Terbutryn is absorbed by the roots and foliage of the plant and is

translocated through the xylem to the leaves.

Binding to the D1 Protein: In the chloroplasts, terbutryn binds to a specific niche on the D1

protein (also known as the PsbA protein), which is a core component of the PSII reaction

center.

Competition with Plastoquinone: The binding site for terbutryn on the D1 protein is the same

as the binding site for the native electron acceptor, plastoquinone (QB). Terbutryn competes

with and displaces plastoquinone from this site.

Blockage of Electron Transport: By blocking the binding of plastoquinone, terbutryn
interrupts the flow of electrons from the primary quinone acceptor (QA) to QB. This

effectively halts the photosynthetic electron transport chain.

Consequences of Inhibition: The blockage of electron flow leads to a buildup of highly

energetic molecules and the generation of reactive oxygen species (ROS), which cause lipid

peroxidation, membrane damage, and ultimately, cell death.
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The signaling pathway illustrating the inhibition of Photosystem II by terbutryn is shown below:

Photosystem II Electron Transport Chain

P680

Pheophytin

Light Energy

QA (Plastoquinone)

Electron
Transfer

QB Binding Site
(on D1 Protein)

Electron
Transfer

Plastoquinone (QB)

Inhibition

Plastoquinone
Pool

Electron
Transfer

Terbutryn

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1682747?utm_src=pdf-body
https://www.benchchem.com/product/b1682747?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Inhibition of Photosystem II electron transport by terbutryn.

Conclusion
Terbutryn has a long history as an effective s-triazine herbicide. Its synthesis, primarily

achieved through the controlled, stepwise substitution of cyanuric chloride, is a classic example

of industrial organic chemistry. The molecular mechanism of action, involving the competitive

inhibition of plastoquinone binding at the QB site of Photosystem II, is well-understood and

provides a clear basis for its herbicidal activity. This in-depth technical guide serves as a

comprehensive resource for researchers and professionals in the fields of agricultural science,

environmental chemistry, and drug development, offering valuable insights into the history,

synthesis, and biological function of this important herbicide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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